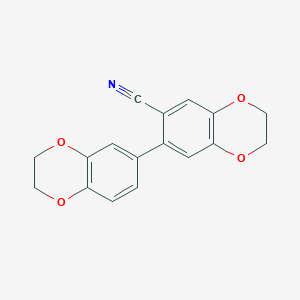
2,2',3,3'-Tetrahydro-6,6'-bi-1,4-benzodioxine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is a complex organic compound characterized by the presence of two 1,4-benzodioxin rings and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE typically involves the formation of the 1,4-benzodioxin rings followed by the introduction of the cyanide group. One common method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as a starting material. The reaction conditions often include the use of engineered enzymes such as Candida antarctica lipase B to catalyze the formation of the desired chiral motifs .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler structure with similar benzodioxin rings but without the cyanide group.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Contains a methylamine group instead of a cyanide group.
Uniqueness
7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is unique due to the presence of both benzodioxin rings and the cyanide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C17H13NO4/c18-10-12-8-16-17(22-6-5-21-16)9-13(12)11-1-2-14-15(7-11)20-4-3-19-14/h1-2,7-9H,3-6H2 |
InChI Key |
CBRXXVMKNHCKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3C#N)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-](/img/structure/B11056670.png)
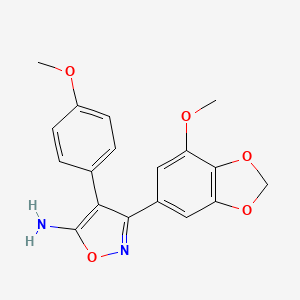
![2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056679.png)
![N-(3-fluorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056687.png)
![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11056694.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide](/img/structure/B11056698.png)
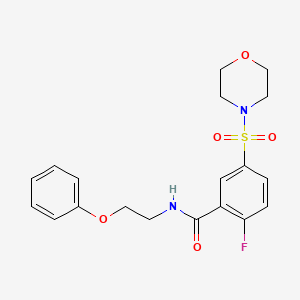

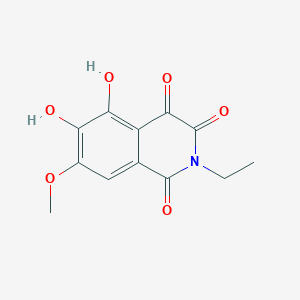
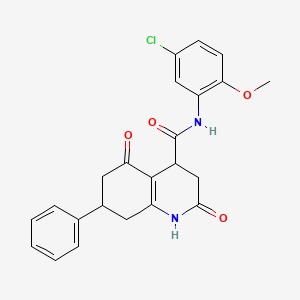
![Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11056735.png)
![7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11056738.png)
![2-(5-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11056739.png)
![(1E)-1-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11056740.png)
